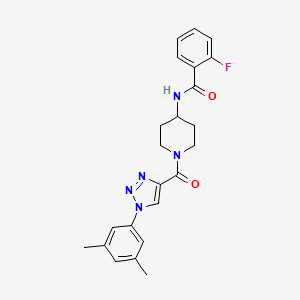
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic potential.
1. Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C24H27N5O2
- Molecular Weight : 417.513 g/mol
- CAS Number : 1251551-26-4
The structure features a triazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step involves the reaction between an appropriate azide and alkyne under copper(I) catalysis to form the triazole.
- Piperidine Attachment : The triazole derivative is then coupled with a piperidine derivative to form the core structure.
- Final Modification : The introduction of the fluorobenzamide group completes the synthesis.
3.1 Antimicrobial Activity
Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their activity against various bacterial strains and fungi.
In studies where related compounds were tested against Mycobacterium tuberculosis, several derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that our compound may also possess similar anti-tubercular properties.
3.2 Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on triazole derivatives that have demonstrated antiproliferative effects in various cancer cell lines. For example, compounds with similar structures have exhibited GI50 values ranging from 22 nM to 65 nM against human cancer cell lines .
A detailed analysis of the mechanism revealed that these compounds can induce apoptosis by activating caspases and down-regulating anti-apoptotic proteins like Bcl2 . This mechanism highlights the potential of this compound in cancer therapy.
Case Study 1: Antitubercular Activity Evaluation
In a recent study focusing on triazole derivatives as anti-tubercular agents, compounds structurally related to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds displayed IC90 values ranging from 3.73 to 4.00 μM and were found to be non-toxic to human embryonic kidney cells (HEK-293) .
Case Study 2: Anticancer Mechanism Investigation
Another investigation into the anticancer properties of triazole derivatives revealed that certain compounds induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways. The study indicated that modifications in the triazole structure could enhance cytotoxicity while maintaining selectivity towards cancer cells .
5. Conclusion
This compound presents significant promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research into its mechanisms of action and further optimization could yield valuable insights into its therapeutic applications.
特性
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-18(12-15)29-14-21(26-27-29)23(31)28-9-7-17(8-10-28)25-22(30)19-5-3-4-6-20(19)24/h3-6,11-14,17H,7-10H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBHDKBSJQCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














